Antiarrhythmic Activity: GX (CAS 55883‑03‑9) Retains 26% of Lidocaine’s Potency in a Quantitative Animal Model
In a direct head‑to‑head study, plasma levels of glycinexylidide (GX) achieved during lidocaine infusion exhibited 26% of the antiarrhythmic activity of lidocaine itself. This quantifies GX as a moderately active metabolite, not an inert byproduct, and is critical for interpreting clinical efficacy where metabolite accumulation may contribute to therapeutic or adverse effects [1].
| Evidence Dimension | Antiarrhythmic activity (% relative to lidocaine) |
|---|---|
| Target Compound Data | 26% of lidocaine activity |
| Comparator Or Baseline | Lidocaine (100% activity) |
| Quantified Difference | 74% lower than lidocaine |
| Conditions | Animal model (species unspecified in abstract); plasma concentration-matched comparison |
Why This Matters
Procurement of GX‑free base is essential for studies that require a metabolite standard with precisely known residual bioactivity; substituting lidocaine would overestimate potency by 3.8‑fold.
- [1] Strong JM, et al. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Clin Pharmacol Ther. 1975;17(2):184–194. PMID: 1122677. View Source
